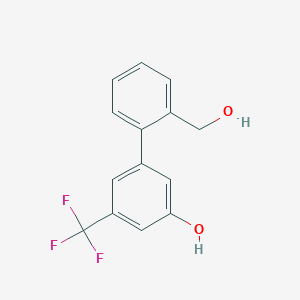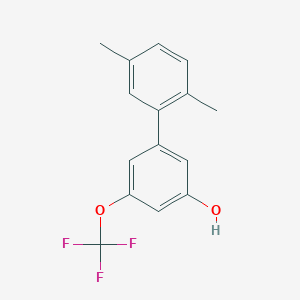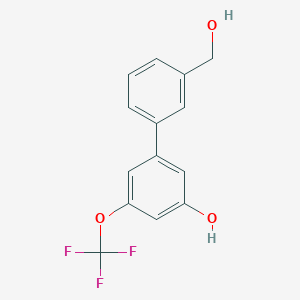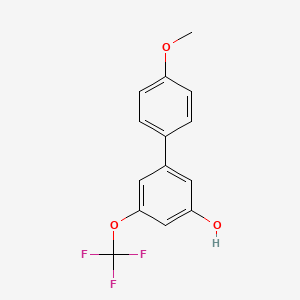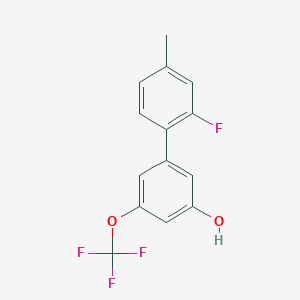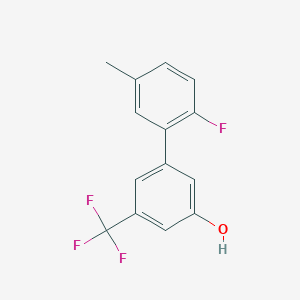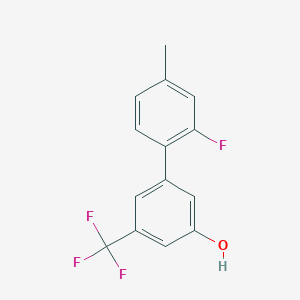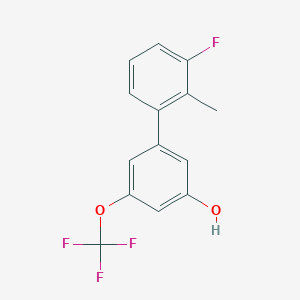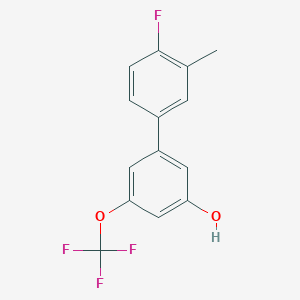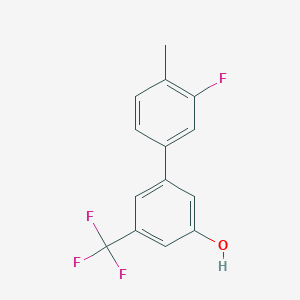
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% (5-FMTFP-95) is a synthetic compound with a wide range of applications in the scientific research field. It is mainly used as a reagent in various organic synthesis processes, as well as a catalyst in various biochemical and physiological reactions. 5-FMTFP-95 is a highly versatile compound that can be used in a variety of different experiments and research projects.
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis processes, as a catalyst in biochemical and physiological reactions, and as a starting material for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Additionally, it can be used as a starting material for the synthesis of various fluorinated compounds, such as fluorinated aromatics and fluorinated heterocycles.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in organic synthesis processes by facilitating the formation of covalent bonds between reactants. Additionally, it is believed to act as a catalyst in biochemical and physiological reactions by promoting the formation of various intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% are not well understood. However, it is believed that the compound has the potential to interact with various biological molecules, such as proteins and enzymes, and may have an effect on the activity of these molecules. Additionally, it is believed that the compound may have an effect on the metabolism of various compounds, such as carbohydrates, lipids, and nucleic acids.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its low cost, its versatility, and its stability. Additionally, the compound is non-toxic and can be safely handled in the laboratory. The main limitation of using 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is that its mechanism of action is not well understood, which can make it difficult to predict the outcomes of experiments.
Future Directions
The future directions for 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further research into the mechanism of action of the compound is needed in order to better understand its effects on biological molecules and its potential applications in various fields. Finally, further research into the safety and toxicity of the compound is needed in order to ensure its safe use in laboratory experiments.
Synthesis Methods
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in a two-step process using a combination of sodium borohydride reduction and trifluoromethylation. The first step involves the reduction of 4-methylphenyl boronic acid with sodium borohydride to form the corresponding 4-methylphenol. The second step involves the trifluoromethylation of the 4-methylphenol with trifluoromethanesulfonic anhydride to form 5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol, 95%.
properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-2-3-9(6-13(8)15)10-4-11(14(16,17)18)7-12(19)5-10/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNHDPJZJNSESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686554 |
Source


|
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoro-4-methylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261977-83-6 |
Source


|
| Record name | 3'-Fluoro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

